N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
The compound N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxol group at position 5 and a pyrrolidine-2-carboxamide moiety at position 2. The pyrrolidine nitrogen is further functionalized with a thiophene-2-sulfonyl group.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6S2/c23-16(12-3-1-7-22(12)30(24,25)15-4-2-8-29-15)19-18-21-20-17(28-18)11-5-6-13-14(9-11)27-10-26-13/h2,4-6,8-9,12H,1,3,7,10H2,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTHDQZLEDCJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Benzo[d][1,3]dioxole moiety : Known for its pharmacological properties.
- Oxadiazole ring : Associated with various biological activities including antimicrobial and anticancer effects.
- Pyrrolidine and thiophene groups : These contribute to the compound's overall biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, leading to various therapeutic effects. For instance:
- Anticancer Activity : The compound has shown promise in inhibiting tumor growth by targeting pathways involved in cell proliferation and apoptosis. Studies indicate that it may affect the expression of proteins such as Bax and Bcl-2, which are crucial in the mitochondrial apoptosis pathway .
Anticancer Activity
Recent studies have demonstrated significant anticancer properties:
- IC50 Values : Some derivatives of benzo[d][1,3]dioxole exhibit IC50 values lower than standard chemotherapeutics like doxorubicin. For example, compounds showed IC50 values of 2.38 µM for HepG2 cells and 1.54 µM for HCT116 cells .
Antimicrobial Activity
While specific data on antimicrobial activity for this compound is limited, related compounds in the same chemical class have shown efficacy against various pathogens. The oxadiazole ring is particularly noted for its broad-spectrum antimicrobial properties.
Case Studies
- Antitumor Studies : A series of benzo[d][1,3]dioxole derivatives were synthesized and evaluated for their anticancer activity against different cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced their potency compared to existing treatments .
- In Vivo Efficacy : In animal models, compounds similar to this compound were tested for their ability to suppress tumor growth effectively. The studies revealed promising results with reduced tumor sizes compared to control groups .
Comparative Analysis Table
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
The 1,3,4-oxadiazole ring in the target compound distinguishes it from analogs with sulfur-containing heterocycles. For example:
- N-{[5-(Benzylidenamino)-1,3,4-thiadiazol-2-yl]sulfonyl}benzamide () replaces oxygen with sulfur in the 1,3,4-thiadiazole core.
- 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () also uses a thiadiazole core but incorporates a fluorophenyl group, enhancing lipophilicity and metabolic stability relative to the target’s benzo[d][1,3]dioxol substituent .
Table 1: Heterocyclic Core Comparison
Substituent Analysis
Benzo[d][1,3]dioxol Group
The benzo[d][1,3]dioxol moiety in the target compound is shared with 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (). This group’s electron-donating properties facilitate interactions with aromatic residues in biological targets, but its steric bulk may reduce solubility compared to simpler phenyl rings .
Thiophene Sulfonyl Group
The thiophene-2-sulfonyl substituent introduces both electron-withdrawing (sulfonyl) and π-conjugated (thiophene) characteristics. Analog N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide () replaces sulfonyl with a nitro group, which is more polar but less stable under reducing conditions .
Table 2: Substituent-Driven Properties
Pyrrolidine Carboxamide Motif
The pyrrolidine-2-carboxamide group is a common pharmacophore in protease inhibitors and kinase modulators. By contrast, N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide () uses a cyclopropane-carboxamide, which offers greater rigidity but reduced hydrogen-bonding capacity .
Q & A
Q. Optimization Strategies :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole cyclization | POCl₃, 80°C, 12 h | 65–70 | |
| Amide coupling | EDC, HOBt, DMF, RT, 24 h | 50–60 | |
| Microwave synthesis | 150°C, 30 min, DMF | 75–80 |
Basic: What spectroscopic and computational methods are used for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and sulfonyl groups. For example, the thiophenesulfonyl proton resonates at δ 7.5–8.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 487.2) .
- X-ray Crystallography : Resolves spatial arrangements of the benzo[d][1,3]dioxole and thiadiazole moieties .
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .
Advanced Tip : DFT calculations (e.g., Gaussian 16) model electronic properties, predicting reactive sites for electrophilic attack .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
Methodological Answer:
Discrepancies often arise from assay variability or target specificity. Strategies include:
- Dose-response profiling : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
- Target validation : Use siRNA knockdown or CRISPR to confirm involvement of suspected targets (e.g., topoisomerase II for anticancer activity) .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) .
Case Study : Inconsistent antifungal activity may stem from differences in fungal membrane permeability. Lipid bilayer penetration assays (e.g., Langmuir trough) clarify mechanistic limitations .
Advanced: What computational tools are recommended for predicting reaction pathways and optimizing synthesis?
Methodological Answer:
- Reaction Path Search : Use GRRM17 or AFIR to map energy barriers for cyclization and sulfonylation steps .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts .
- Quantum Chemistry : DFT (B3LYP/6-31G*) calculates transition states, identifying rate-limiting steps (e.g., oxadiazole ring closure) .
Q. Table 2: Computational Parameters for Pathway Analysis
| Parameter | Tool/Level of Theory | Application |
|---|---|---|
| Transition state energy | Gaussian 16 (B3LYP/6-31G*) | Cyclization energy barrier |
| Solvent effects | COSMO-RS | Solvent selection for amidation |
| Molecular docking | AutoDock Vina | Target binding affinity |
Advanced: How to design experiments for elucidating the compound’s mechanism of action in cancer cells?
Methodological Answer:
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis regulators like BAX/BCL-2) .
- Proteomics : SILAC labeling quantifies changes in protein expression (e.g., tubulin for mitotic disruption) .
- Kinase Profiling : Use PamStation®12 to screen inhibition of 140+ kinases .
- In vivo Models : Xenograft studies in BALB/c mice validate efficacy and toxicity .
Critical Note : Always include positive controls (e.g., doxorubicin for apoptosis) and validate findings with orthogonal assays (e.g., TUNEL for apoptosis) .
Basic: What are the key functional groups influencing reactivity and bioactivity?
Methodological Answer:
- Oxadiazole Ring : Participates in π-π stacking with DNA topoisomerases, enhancing anticancer activity .
- Thiophenesulfonyl Group : Increases lipophilicity (logP ~2.5), improving blood-brain barrier penetration .
- Benzo[d][1,3]dioxole : Acts as a metabolically stable bioisostere for catechol, reducing oxidative degradation .
Q. Reactivity Insights :
- The sulfonyl group undergoes nucleophilic substitution with thiols (e.g., glutathione), which may limit in vivo stability .
- Oxadiazole nitrogen atoms act as hydrogen bond acceptors, critical for target binding .
Advanced: How can researchers address low yields in large-scale synthesis?
Methodological Answer:
- Process Intensification : Use flow chemistry to control exothermic steps (e.g., cyclization) .
- Design of Experiments (DoE) : Apply Box-Behnken models to optimize temperature, catalyst loading, and stoichiometry .
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost-effective scaling .
Q. Table 3: DoE Variables for Yield Optimization
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Catalyst (EDC) loading | 1.0–2.5 equiv | 2.0 equiv |
| Reaction time | 12–48 h | 24 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
